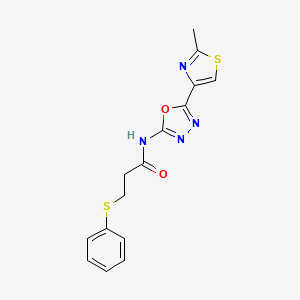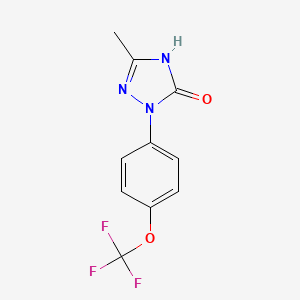![molecular formula C17H13F3N4O B2373169 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-52-1](/img/structure/B2373169.png)
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N-trifluoromethyl amines and azoles are synthesized by introducing trifluoromethyl groups, a common strategy to improve the properties of biologically active compounds . The approach involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization .Chemical Reactions Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The N-trifluoromethylation of nitriles is a key step in the synthesis of these compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide and its derivatives have been explored for their antimicrobial properties. For example, a study by Holla et al. (2005) synthesized substituted 1,2,3-triazoles from quinoxaline derivatives and screened them for antimicrobial activity (Holla et al., 2005).
Spectrophotometric and Fluorogenic Sensing
Yang et al. (2015) developed a chemosensor based on a quinoxaline derivative, which showed selectivity and sensitivity towards Al3+ and Cu2+ ions. This indicates potential applications in environmental monitoring and analytical chemistry (Yang et al., 2015).
Neuroprotective Properties
The neuroprotective effects of quinoxaline derivatives have been studied, as seen in research by Sheardown et al. (1990), where a quinoxaline derivative demonstrated protective effects against cerebral ischemia (Sheardown et al., 1990).
Cytotoxic Properties for Cancer Treatment
Korcz et al. (2018) investigated novel quinoline-3-carbaldehyde hydrazones with a triazole or benzotriazole moiety for their in vitro cytotoxicity against human tumor cell lines. This suggests potential applications in developing new anticancer drugs (Korcz et al., 2018).
COX-2 Inhibition and Anti-cancer Activity
Manohar et al. (2018) studied QuinolineAcetohydrazide derivatives as COX-2 inhibitors and anti-cancer agents, indicating the compound's potential in pharmacological applications (Manohar et al., 2018).
Conformational Characterization and Chemical Properties
Research by Munir et al. (2021) focused on the synthesis and structural interpretation of N-acylhydrazones, providing insights into the chemical and conformational properties of these quinoxaline derivatives (Munir et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-24(23-16(25)11-7-3-2-4-8-11)15-14(17(18,19)20)21-12-9-5-6-10-13(12)22-15/h2-10H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBQDWKUBBNJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

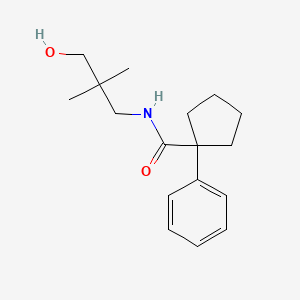
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
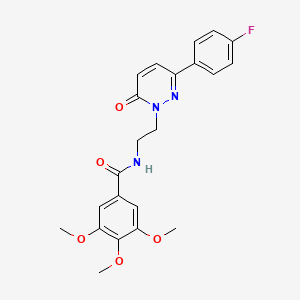
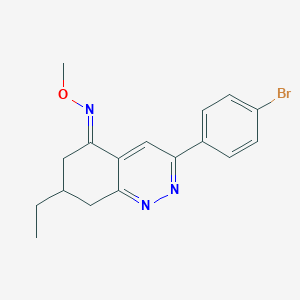

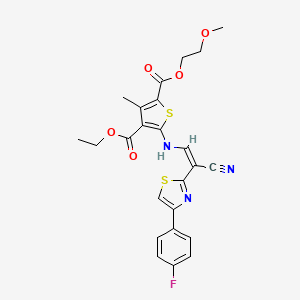
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

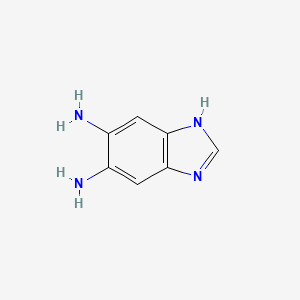

![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)
